N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound contains a benzo[b]thiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
Benzothiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 134.20 g·mol−1 .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Benzothiophene has a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse pharmacological properties. The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles to yield various heterocyclic derivatives, including pyrazoles and isoxazoles, showcases the versatility of such compounds in chemical synthesis. These compounds are synthesized using coupling reactions and investigated for their potential in creating pharmacologically active molecules (Mohareb et al., 2004).
Antimicrobial and Anticancer Activities
The exploration of chalcones and their derivatives, including pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles, has been significant in identifying compounds with notable antimicrobial and anticancer activities. These studies have led to the identification of compounds that exhibit high cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, demonstrating the potential of heterocyclic compounds derived from furan and thiophene in therapeutic applications (Zaki et al., 2018).
Supramolecular Architecture
The study of supramolecular effects of aromaticity on crystal packing reveals how heteroatom substitution (from oxygen in furan to sulfur in thiophene) influences the supramolecular interactions and stability of compounds. This research provides insights into how minor changes in molecular structure can significantly affect the properties and interactions of molecules, which is crucial for the design of materials with specific characteristics (Rahmani et al., 2016).
Schiff Bases Synthesis
The synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives, including those containing furan and thiophene moieties, highlights another application area. These compounds have been characterized for their potential in biological applications, demonstrating the versatility of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide derivatives in creating biologically active materials (Hamed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-6-16(13)24-17)19-7-8-21-12-14(11-20-21)15-5-3-9-23-15/h1-6,9-12H,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXNUGMNEZLHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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